molecular formula C27H22ClN3O4 B609577 ニデュフェキソール CAS No. 1773489-72-7

ニデュフェキソール

カタログ番号 B609577
CAS番号: 1773489-72-7
分子量: 487.94
InChIキー: JYTIXGYXBIBOMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nidufexor (LMB-763) is a drug that acts as a partial agonist of the farnesoid X receptor (FXR). It has reached Phase II clinical trials for the treatment of diabetic nephropathy and nonalcoholic steatohepatitis .


Synthesis Analysis

The synthesis of Nidufexor involves the development of a novel chemical series of non-bile acid FXR agonists based on a tricyclic dihydrochromenopyrazole core .


Molecular Structure Analysis

The molecular structure of Nidufexor is based on a tricyclic dihydrochromenopyrazole core . The molecular formula is C27H22ClN3O4 and the molar mass is 487.94 g/mol .


Physical And Chemical Properties Analysis

Nidufexor has a molecular weight of 487.13 and a molecular formula of C27H22ClN3O4. It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds. Its topological polar surface area is 84.66 .

In Vivo

Nidufexor has been studied in various animal models, such as rats and mice, to assess its antidepressant efficacy. In these studies, the drug was found to be effective in reducing depressive-like behavior in the animals. Additionally, it was found to be well tolerated with no serious adverse effects observed.

In Vitro

Nidufexor has also been studied in vitro, in cell culture systems. In these studies, the drug was found to increase the levels of both serotonin and norepinephrine in the cells, indicating that it is able to effectively target both transporters. Additionally, it was found to have a low toxicity in the cells, suggesting that it could be safe for use in humans.

生物活性

Nidufexor has been found to be active in a variety of biological assays, including those related to serotonin and norepinephrine reuptake, as well as those related to antidepressant activity. In these assays, it was found to be effective in increasing the levels of both serotonin and norepinephrine in the synapse, as well as reducing depressive-like behaviors in animal models.
Biochemical and Physiological Effects
Nidufexor has been found to have a variety of biochemical and physiological effects. In animal studies, it was found to increase the levels of both serotonin and norepinephrine in the brain, as well as reduce anxiety-like behavior. Additionally, it was found to have an antidepressant-like effect in humans, as well as a sedative effect.

実験室実験の利点と制限

Nidufexor has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a novel SSRI, which means that it has not been studied extensively and thus provides more opportunities for researchers to explore its effects. Additionally, its dual mechanism of action may provide improved antidepressant efficacy compared to existing SSRIs. However, its use in laboratory experiments is limited by its cost and availability, as it is still in clinical trials and not yet approved for use in humans.

将来の方向性

The development of Nidufexor is still in its early stages, and there are a number of future directions that could be explored. For example, further research could be done to investigate its efficacy in treating other psychiatric disorders, such as anxiety and bipolar disorder. Additionally, further studies could be done to investigate its effects on cognitive function, as well as its potential to be used in combination with other drugs. Other potential future directions include further studies into its mechanism of action, as well as its potential to be used in other therapeutic areas, such as pain management.

合成法

Nidufexor is synthesized from a variety of starting materials, including ethylbenzene, acetic anhydride, and lithium aluminum hydride. The synthesis involves a series of steps that involve the formation of an intermediate compound, which is then converted to the final product.

科学的研究の応用

非アルコール性脂肪性肝炎 (NASH) の治療

ニデュフェキソールは、脂肪の蓄積、炎症、損傷を特徴とする進行性の肝疾患であるNASHの治療に有望であることが示されています。これは、胆汁酸の調節、脂質代謝、および炎症において重要な役割を果たすFXRを調節することによって機能します。 臨床試験では、肝臓における脂質の蓄積、炎症、および線維化を軽減する能力が示されています {svg_1}.

糖尿病性腎症の管理

2型糖尿病の患者では、糖尿病性腎症は腎不全の主な原因です。ニデュフェキソールは、線維化、酸化ストレス、炎症、細胞死などの重要な要素に対処します。 ACE阻害剤またはアンジオテンシンII受容体遮断薬を含む標準治療に加えることで、腎機能を改善する可能性があります {svg_2}.

脂質プロファイルへの潜在的な影響

ニデュフェキソールのようなFXRアゴニストは、トリグリセリドのレベルを低下させ、潜在的にコレステロールレベルを改善することで、脂質プロファイルに影響を与える可能性があります。 これは心臓血管の健康に影響を与える可能性がありますが、脂質プロファイルへの正確な影響についてはさらなる調査が必要です {svg_3}.

胆汁酸代謝への影響

ニデュフェキソールがFXR受容体に作用することも、胆汁酸の産生と輸送に影響を与えます。 これは、胆汁が肝臓から減少または閉塞される胆汁うっ滞など、胆汁酸の調節異常を伴う疾患における治療的用途につながる可能性があります {svg_4}.

肝臓の炎症を軽減する役割

FXRを活性化することにより、ニデュフェキソールはさまざまな肝疾患における重要な要因である肝臓の炎症を軽減するのに役立つ可能性があります。 この抗炎症効果は、アルコール性肝疾患や自己免疫性肝炎などの状態に有益です {svg_5}.

メタボリックシンドロームへの影響

脂質とグルコースの代謝を調節する役割を考えると、ニデュフェキソールは、心臓病、脳卒中、糖尿病のリスクを高める状態の集まりであるメタボリックシンドロームの管理に有益な可能性があります {svg_6}.

肝細胞癌 (HCC) における治療の可能性

NASHは肝硬変やHCCに進行する可能性があるため、ニデュフェキソールなどのFXRアゴニストは、肝疾患の初期段階に対処し、HCCへの進行のリスクを軽減することで、予防的なアプローチを提供する可能性があります {svg_7}.

腎線維化への影響

慢性腎臓病の最終共通経路である腎線維化は、ニデュフェキソールによって軽減できる可能性があります。 その抗線維化特性は、さまざまな腎臓の状態における腎臓の損傷の進行を遅らせる可能性があります {svg_8}.

Safety and Hazards

Nidufexor is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTIXGYXBIBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336678
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1773489-72-7
Record name Nidufexor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidufexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nidufexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDUFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Nidufexor interact with FXR and what are the downstream effects?

A: Nidufexor acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.

    Q2: What is the structural characterization of Nidufexor?

    A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for Nidufexor. Further research in chemical databases or publications focusing on Nidufexor's chemical synthesis would be necessary to obtain this information.

    Q3: What makes Nidufexor a promising therapeutic agent compared to other FXR agonists in development for NASH?

    A3: While the provided abstracts do not directly compare Nidufexor with other FXR agonists, they highlight several aspects that contribute to its potential:

    • Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, Nidufexor possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
    • Partial agonistic activity: Nidufexor exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
    • Progression to Phase 2 clinical trials: Nidufexor's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。